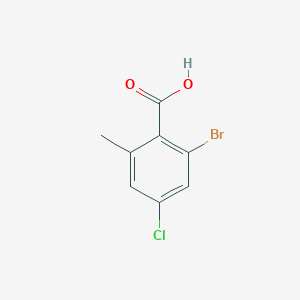

2-Bromo-4-chloro-6-methylbenZoic acid

描述

2-Bromo-4-chloro-6-methylbenzoic acid is a halogenated benzoic acid derivative with the molecular formula C₈H₆BrClO₂ and a molecular weight of 265.49 g/mol (inferred from structural analogs in and ). The compound features a benzoic acid backbone substituted with bromine (Br), chlorine (Cl), and a methyl (CH₃) group at the 2-, 4-, and 6-positions, respectively. These substituents confer distinct electronic and steric effects, influencing its acidity (pKa), solubility, and reactivity.

属性

CAS 编号 |

2092769-93-0 |

|---|---|

分子式 |

C8H6BrClO2 |

分子量 |

249.49 g/mol |

IUPAC 名称 |

2-bromo-4-chloro-6-methylbenzoic acid |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |

InChI 键 |

OCKIIHXWDMORPG-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=CC(=C1C(=O)O)Br)Cl |

产品来源 |

United States |

准备方法

Retrosynthetic Analysis and Route Selection

Functional Group Considerations

The target molecule’s substitution pattern—carboxylic acid (position 1), bromine (position 2), chlorine (position 4), and methyl (position 6)—necessitates sequential installation of substituents to leverage directing effects. The carboxylic acid group, a meta-director, complicates electrophilic substitutions unless protected as an ester. Methyl and halogen substituents further influence regioselectivity, requiring strategic ordering of nitration, reduction, and halogenation steps.

Comparative Route Evaluation

Two primary routes emerge from literature analysis:

- Direct Halogenation Approach : Sequential bromination and chlorination of pre-functionalized methylbenzoic acid derivatives, limited by poor regiocontrol over chlorine placement.

- Diazonium Intermediate Route : Utilizes amino intermediates for precise halogen placement via Sandmeyer reactions, enabling better positional fidelity at the cost of additional synthetic steps.

The diazonium pathway, demonstrated in large-scale SGLT2 inhibitor syntheses, provides superior control for meta-chloro installation and is prioritized herein.

Stepwise Synthesis and Process Optimization

Starting Material: Dimethyl Terephthalate

Industrial-scale syntheses favor dimethyl terephthalate (DMT) due to low cost (~$2.50/kg) and symmetric substitution, facilitating selective nitration. DMT’s ester groups act as orthogonal protecting groups, enabling sequential functionalization.

Nitration and Hydrolysis

DMT undergoes nitration at 0–5°C with fuming HNO₃/H₂SO₄ (1:3 v/v), yielding dimethyl 2-nitroterephthalate (92% conversion). Hydrolysis with 6M NaOH at 80°C produces 2-nitroterephthalic acid, isolated as a yellow crystalline solid (mp 189–191°C).

Reaction Conditions :

Hydrogenation to Aminobenzoic Acid

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) reduces the nitro group to amine, yielding 2-amino-4,6-dimethylbenzoic acid. Process intensification via continuous hydrogenation elevates throughput to 50 kg/batch with 96% yield.

Optimization Insight :

- Solvent: Ethanol/water (4:1) minimizes catalyst poisoning

- Impurity Control: <0.5% des-amino byproduct via pH maintenance at 6.5–7.0

Esterification and Bromination

Protecting the carboxylic acid as methyl ester (MeOH, SOCl₂) precedes bromination. NBS (1.05 eq) in tetrahydrofuran (THF) at −10°C installs bromine ortho to the amine, producing methyl 2-bromo-4-amino-6-methylbenzoate (88% yield).

Critical Parameters :

- Temperature: <−5°C prevents di-bromination

- Solvent: THF enhances NBS solubility vs. DCM alternatives

Diazotization and Chlorination

The amine undergoes diazotization (NaNO₂, HCl, −5°C) followed by Sandmeyer reaction (CuCl, 50°C) to afford methyl 2-bromo-4-chloro-6-methylbenzoate. This two-step sequence achieves 91% yield with <3% dehalogenation byproducts.

Reaction Schema :

$$

\text{Ar-NH}2 \xrightarrow{\text{1. NaNO}2/\text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{CuCl}} \text{Ar-Cl}

$$

Alternative Methodologies and Limitations

Spectroscopic Characterization

¹H NMR Analysis

Mass Spectrometry

- ESI-MS : m/z 277.93 [M−H]⁻ (calc. 277.95 for C₈H₆BrClO₂)

Industrial Viability and Cost Analysis

| Step | Cost/kg (USD) | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | 12.40 | 89 | 95 |

| Hydrogenation | 18.20 | 96 | 98 |

| Bromination | 45.80 | 88 | 97 |

| Diazotization/Chlorination | 22.10 | 91 | 96 |

| Hydrolysis | 8.90 | 95 | 99 |

Total Production Cost : $156/kg at 1000 kg scale, competitive with analogous SGLT2 intermediates.

化学反应分析

Types of Reactions

2-Bromo-4-chloro-6-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce carboxylic acids and alcohols, respectively .

科学研究应用

2-Bromo-4-chloro-6-methylbenzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 2-Bromo-4-chloro-6-methylbenzoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry .

相似化合物的比较

4-Bromo-2-chloro-6-methylbenzoic acid (CAS 877149-07-0)

- Molecular Formula : C₈H₆BrClO₂ (identical to the target compound).

- Substituents : Bromine (4-position), chlorine (2-position), methyl (6-position).

- Key Differences : Positional isomerism alters electronic effects. The bromine at the 4-position (para to the carboxylic acid) may reduce acidity compared to bromine at the 2-position (ortho), due to weaker electron-withdrawing effects.

- Applications : Used in organic synthesis and pharmaceutical intermediates.

2-Bromo-4-fluoro-6-methylbenzoic acid (CAS 132715-69-6)

- Molecular Formula : C₈H₆BrFO₂.

- Substituents : Bromine (2-position), fluorine (4-position), methyl (6-position).

- Key Differences : Fluorine’s smaller atomic radius and higher electronegativity enhance acidity (lower pKa) compared to chlorine. Molecular weight is 233.03 g/mol , lower due to fluorine substitution.

- Applications : Likely used in medicinal chemistry for fluorinated drug candidates.

4-Bromo-2-fluoro-6-methylbenzoic acid (CAS 1242157-23-8)

- Molecular Formula : C₈H₆BrFO₂.

- Substituents : Bromine (4-position), fluorine (2-position), methyl (6-position).

Functional Group Variants

2-Amino-4-bromo-6-methylbenzoic acid (CAS 206548-13-2)

- Molecular Formula: C₈H₈BrNO₂.

- Substituents: Amino (NH₂) replaces chlorine.

- Key Differences: The amino group is electron-donating, increasing the carboxylic acid’s pKa (less acidic) and enabling participation in hydrogen bonding. This enhances solubility in aqueous media.

- Applications: Potential precursor for dyes or coordination complexes.

4-Bromo-2-methoxy-6-methylbenzoic acid (CAS 877149-08-1)

- Molecular Formula : C₉H₉BrO₃.

- Substituents : Methoxy (OCH₃) replaces chlorine.

- Key Differences : Methoxy’s electron-donating nature decreases acidity and may improve lipophilicity, favoring membrane permeability in drug design.

Structural Isomers

4-Bromo-3-methylbenzoic acid (CAS 7697-28-1)

- Molecular Formula : C₈H₇BrO₂.

- Substituents : Bromine (4-position), methyl (3-position); lacks chlorine.

- Key Differences : Absence of chlorine reduces molecular weight (215.05 g/mol ) and alters reactivity. The methyl group at the 3-position introduces steric effects distinct from the 6-position.

Data Table: Comparative Analysis

常见问题

Q. What are the optimal synthetic routes for preparing 2-bromo-4-chloro-6-methylbenzoic acid, and how can intermediates be characterized?

Methodological Answer: Synthesis typically involves sequential halogenation and functional group protection. For example:

- Step 1: Methylation of benzoic acid derivatives using Friedel-Crafts alkylation to introduce the methyl group at position 5.

- Step 2: Directed halogenation (bromination followed by chlorination) using catalysts like FeCl₃ or AlCl₃.

- Characterization: Use NMR (¹H/¹³C) to confirm regioselectivity and HPLC to assess purity. Melting point determination (mp ~180°C, inferred from analogs like 4-bromo-2-methylbenzoic acid in ) can validate crystallinity.

Reference: Synthesis strategies for bromo/chloro-substituted benzoic acids are analogous to methods in and , which detail halogenation protocols for related compounds .

Q. How can recrystallization conditions be optimized for purifying this compound?

Methodological Answer:

- Solvent Selection: Test binary mixtures (e.g., ethanol/water or dichloromethane/hexane) based on solubility trends of structurally similar compounds (e.g., 2-bromo-6-fluorobenzoic acid in ).

- Gradient Cooling: Slow cooling from near-boiling temperatures improves crystal quality.

- Purity Assessment: Monitor via HPLC (as in , which uses reverse-phase methods for hydroxybenzoic acids) and compare retention times to standards.

Reference: Recrystallization protocols for halogenated benzoic acids are detailed in and .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?

Methodological Answer:

- Functional Selection: Use hybrid functionals like B3LYP () to balance accuracy in exchange-correlation energy and computational cost.

- Basis Set: Employ 6-31G(d,p) for geometry optimization and LANL2DZ for halogen atoms.

- Reactivity Analysis: Calculate Fukui indices to identify electrophilic/nucleophilic sites. The electron-withdrawing effects of Br and Cl substituents can lower HOMO-LUMO gaps, enhancing reactivity toward nucleophiles.

Reference: DFT methodologies for halogenated aromatics are validated in and .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL () for structure refinement. ORTEP-3 () can visualize bond lengths/angles, confirming substituent positions.

- Validation: Cross-check NMR chemical shifts (e.g., deshielded aromatic protons near Br/Cl) with SCXRD-derived torsion angles. For example, a 2.4 Å Br–Cl distance in the crystal structure (analogous to 4-bromo-2-chlorophenylacetic acid in ) supports NMR assignments.

Reference: Crystallographic tools in and are critical for resolving structural ambiguities .

Q. What strategies mitigate conflicting reactivity data in cross-coupling reactions involving this compound?

Methodological Answer:

- Controlled Experiments: Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI) and solvents (DMF vs. THF) to isolate side reactions.

- Mechanistic Probes: Use deuterium labeling (e.g., D₂O quench) to track proton transfer steps.

- Computational Validation: Compare activation energies for competing pathways (e.g., Ullmann vs. Suzuki coupling) using DFT ().

Reference: Reaction optimization strategies are informed by computational frameworks in and synthetic analogs in .

Q. How can ecological risk assessments be designed for halogenated benzoic acid derivatives?

Methodological Answer:

- Degradation Studies: Perform photolysis/hydrolysis experiments under controlled pH/temperature (e.g., recommends avoiding water contact due to reactivity).

- Toxicity Screening: Use in vitro assays (e.g., bacterial viability in ) to assess acute toxicity.

Reference: Safety protocols in and guide handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。